

Acynonapyr: A Technical Whitepaper on a Novel Acaricide

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Compound of Interest

Compound Name: *Acynonapyr*

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Abstract

Acynonapyr is a novel acaricide developed by Nippon Soda Co., Ltd., representing a new chemical class with a unique mode of action.^{[1][2][3]} It is the first agricultural chemical to be classified by the Insecticide Resistance Action Committee (IRAC) in Group 33, targeting calcium-activated potassium (KCa₂) channels.^{[1][3][4][5][6][7]} This document provides a comprehensive technical overview of **Acynonapyr**, including its mechanism of action, synthesis, biological efficacy, toxicological profile, and resistance management strategies. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

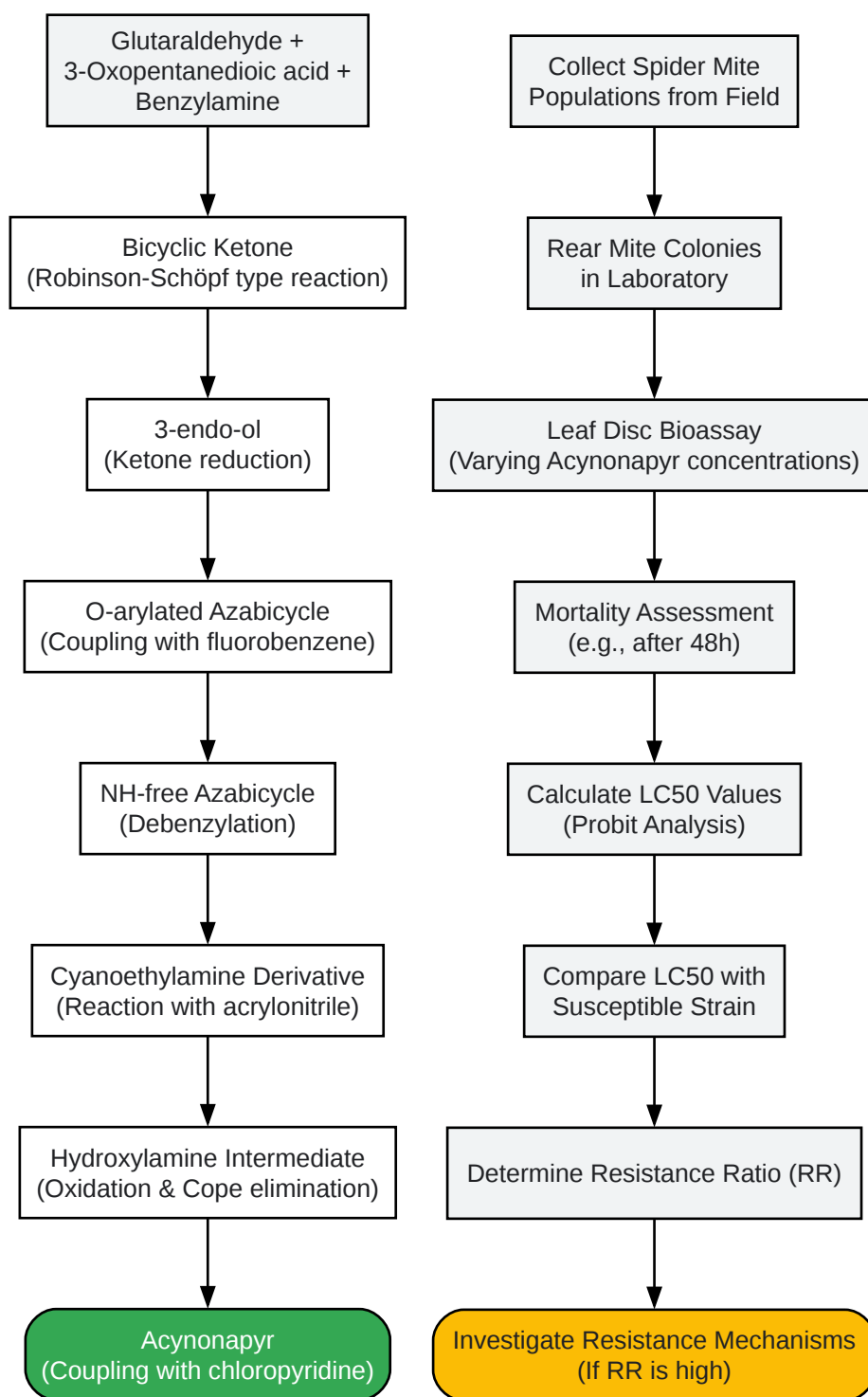
Introduction

Spider mites (Tetranychidae family) are significant agricultural pests, causing substantial economic losses in a wide range of crops.^{[2][8]} Their rapid life cycle and high fecundity contribute to the swift development of resistance to conventional acaricides, necessitating the discovery of new active ingredients with novel modes of action.^{[2][3][8]} **Acynonapyr**, with its unique azabicyclic ring and oxyamine structure, offers a solution to this challenge.^{[1][3][6][7]} It demonstrates high efficacy against various spider mite species, including those resistant to existing acaricides, while exhibiting a favorable safety profile for non-target organisms.^{[1][3][6][7]}

Mode of Action

Acynonapyr's distinct mode of action is the modulation of calcium-activated potassium channels (KCa2).[1][3][4][5][6][7][9] It acts as an inhibitor of these channels in spider mites, leading to the disruption of potassium ion flow.[1][3][6][7] This inhibition causes abnormal excitation of nerve cells, resulting in symptoms such as convulsions and impaired mobility, ultimately leading to the death of the mite.[1][3][6][7] Electrophysiological studies have confirmed that **Acynonapyr** is a potent inhibitor of the *Tetranychus urticae* KCa2 (TurKCa2) channel current.[1][4] Notably, it shows minimal activity against mammalian KCa2 channels, contributing to its high selective toxicity.[1][3][6][7]

Signaling Pathway Diagram



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